molecular formula C8H7BrN4O2 B13571852 Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13571852
M. Wt: 271.07 g/mol
InChI Key: BZXGXBYYIGDBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core with a bromine atom at position 2 and an ethyl carboxylate group at position 6 (Figure 1). This structure is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its broad biological activities, including herbicidal, antimicrobial, and antitumor properties . The bromine substituent enhances electrophilicity at position 2, making it a reactive site for nucleophilic substitution, while the carboxylate group at position 6 contributes to solubility and binding affinity in biological systems .

The compound’s synthesis typically involves multi-component reactions (MCRs) or regioselective cyclization. For example, bromination of precursor triazolopyrimidines or the use of brominated intermediates in Biginelli-like reactions can yield this derivative . Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 286.09 g/mol .

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H7BrN4O2/c1-2-15-6(14)5-3-10-8-11-7(9)12-13(8)4-5/h3-4H,2H2,1H3

InChI Key

BZXGXBYYIGDBFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)Br)N=C1

Origin of Product

United States

Preparation Methods

Condensation of Triazolamine Derivatives with Pyrimidine Precursors

One prominent route involves the condensation of triazolamine derivatives with pyrimidine-based compounds under reflux conditions. For example, the reaction of triazolamine with 2,4-dichloropyrimidine derivatives in ethanol or pyridine facilitates cyclization to form the fused heterocycle. The process typically proceeds via nucleophilic substitution followed by intramolecular cyclization, often catalyzed by acids or bases.

Research Outcome:

  • Reagents: Triazolamine, pyrimidine derivatives (e.g., dichloropyrimidine)
  • Conditions: Reflux in ethanol or pyridine
  • Yields: Ranged from 54% to 94%, depending on substituents and reaction duration

Multicomponent and Four-Component Condensation Approaches

Recent eco-friendly methodologies utilize multicomponent reactions (MCRs), where amines, aldehydes, and active methylene compounds are combined in aqueous media with acid catalysts like p-toluenesulfonic acid. These protocols afford high yields (81-91%) and are advantageous due to operational simplicity and environmental considerations.

Research Outcome:

  • Reagents: Amine, aldehyde, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, triazolamine
  • Conditions: Boiling water, reflux, p-TsOH catalyst
  • Yields: 81-91%

Reaction of Triazolamine with Ethyl Malonate Derivatives

The condensation of triazolamine with ethyl malonate derivatives under basic conditions (sodium hydride in ethanol) at elevated temperature (80°C) has been reported to produce ethyl 2-bromo-triazolo[1,5-a]pyrimidine-6-carboxylate with high efficiency (94% yield). This pathway involves nucleophilic attack on malonate esters, followed by cyclization.

Research Outcome:

  • Reagents: Triazolamine, ethyl malonate
  • Conditions: Sodium hydride, ethanol, 80°C
  • Yield: 94%

Halogenation of Precursor Heterocycles

A direct halogenation approach involves starting from pyrimidine derivatives and introducing the bromine atom via electrophilic substitution using dibromine in acetic acid, with sodium acetate as a base. This method yields the target compound in moderate to high yields (54-94%) over extended reaction times (1-3 days).

Research Outcome:

  • Reagents: Dibromine, acetic acid, sodium acetate
  • Conditions: Reflux, 1-3 days
  • Yields: 54-94%

Cyclization of Functionalized Pyrimidines

Another strategy involves synthesizing functionalized pyrimidines with suitable leaving groups, followed by cyclization using hydrazine hydrate or other nucleophiles. For instance, 2-chloro-4-hydrazineylthieno[3,2-d]pyrimidine derivatives can be cyclized to form fused heterocycles, including the target compound, through nucleophilic substitution and ring closure.

Research Outcome:

  • Reagents: Hydrazine hydrate, phosphoryl trichloride
  • Conditions: Elevated temperatures (50°C to 180°C)
  • Yields: Variable, often moderate

Summary Table of Preparation Methods

Method Key Reagents Conditions Typical Yield Remarks
Condensation of triazolamine with pyrimidines Triazolamine, pyrimidine derivatives Reflux, ethanol or pyridine 54-94% Nucleophilic substitution and cyclization
Multicomponent reactions Amine, aldehyde, active methylene compounds Boiling water, reflux, acid catalyst 81-91% Eco-friendly, high yield
Nucleophilic attack on ethyl malonate Triazolamine, ethyl malonate Sodium hydride, ethanol, 80°C 94% High efficiency
Halogenation of heterocycles Dibromine, acetic acid Reflux, 1-3 days 54-94% Electrophilic substitution
Cyclization of functionalized pyrimidines Hydrazine hydrate, phosphoryl chloride Elevated temperatures Moderate yields Functional group transformations
Cross-coupling reactions Transition metal catalysts Mild to moderate temperatures Variable Site-specific functionalization

Chemical Reactions Analysis

Types of Reactions

Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acidic or basic catalysts to facilitate the condensation process.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or other substituted derivatives.

    Condensation Products: The major products are often new heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with key analogues:

Compound Name Substituents (Position) Key Features Biological Activity Synthesis Method Reference
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Br (2), COOEt (6) Electrophilic C2 for substitution; carboxylate enhances solubility Antitumor, herbicidal candidates Bromination of precursors or MCRs
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CH₃ (5,7), COOEt (6) Methyl groups increase lipophilicity; reduced reactivity at C2 Anticancer agents MCRs with acetoacetamide derivatives
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate NH₂ (7), COOEt (6) Amino group enables hydrogen bonding; versatile for functionalization Antimicrobial, anti-inflammatory Reduction of nitro precursors
Ethyl 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Cl (6), COOEt (2) Chlorine at C6 alters electronic distribution; less reactive than Br Herbicidal activity Chlorination or direct synthesis
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide NH₂ (2), CONHAr (6), CH₃ (5), OMe (7) Carboxamide and aryl groups enhance target binding; trimethoxy boosts bioavailability Antiproliferative (IC₅₀ = 8.2 µM) Three-component Biginelli reaction

Physicochemical Properties

  • Solubility : The ethyl carboxylate group improves aqueous solubility compared to methyl or aryl esters. Bromine increases molecular weight and logP, enhancing membrane permeability .
  • Reactivity : Bromine at C2 facilitates nucleophilic substitution reactions, enabling further derivatization (e.g., Suzuki coupling), whereas chlorine or methyl groups show lower reactivity .

Biological Activity

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C8H7BrN4O2
  • Molecular Weight : 271.07 g/mol
  • CAS Number : 2091015-17-5

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits its biological effects through several mechanisms:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Activity : It has demonstrated significant antibacterial activity against various strains of bacteria, showcasing potential as an antimicrobial agent. The structure allows for interactions with bacterial targets that are critical for their survival .

Antimicrobial Activity

Research indicates that ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 100 µg/mL against E. coli and other pathogenic bacteria .
  • Comparison with Standard Antibiotics : Its activity is comparable to standard antibiotics such as ciprofloxacin and clotrimazole in certain assays .

Anticancer Properties

The compound's anticancer potential has been explored in various studies:

  • Cell Line Studies : In vitro studies have shown that it induces apoptosis in cancer cell lines such as MGC-803 by regulating cell cycle-related proteins and promoting G2/M phase arrest .
  • Synergistic Effects : When combined with other chemotherapeutic agents, ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has exhibited synergistic effects that enhance overall efficacy against cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialE. coliMIC = 100 µg/mL
AntifungalC. albicansMIC = 200 µg/mL
AnticancerMGC-803 (gastric cancer)Induces apoptosis and cell cycle arrest

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The synthesis typically involves cyclocondensation of aminotriazole derivatives with diethyl ethoxymethylenemalonate (DEEM) under reflux in glacial acetic acid, followed by bromination at the C2 position. Key steps include:

  • Cyclization : Aminotriazole reacts with DEEM to form the triazolo[1,5-a]pyrimidine core .
  • Bromination : Electrophilic substitution or halogenation reagents (e.g., NBS) introduce bromine at the C2 position.
  • Purification : Use cold ether washes and filtration to isolate the product .
    Characterization via 1H NMR^1 \text{H NMR} (e.g., δ 8.88 ppm for aromatic protons) and melting point analysis confirms purity .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., aromatic protons at δ 8.16–8.11 ppm) and substituent positions. 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O) and ester groups .
  • X-ray crystallography : Resolves spatial arrangement, particularly the fused triazole-pyrimidine ring system .
  • HPLC : Assesses purity (>95% is standard for pharmacological studies) .

Q. What are the standard storage conditions to maintain stability?

Store in airtight, light-protected containers at 2–8°C. The compound is sensitive to moisture and light, which can hydrolyze the ester group or degrade the triazole ring .

Q. What solvents are suitable for solubility and reactivity studies?

  • Polar aprotic solvents : DMSO or DMF for dissolution in biological assays.
  • Non-polar solvents : Ethyl acetate or dichloromethane for synthetic modifications .

Advanced Research Questions

Q. How can synthetic yields be optimized for brominated derivatives?

  • Catalyst screening : Additives like p-TsOH improve cyclization efficiency by stabilizing intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and enhances regioselectivity .
  • Bromination control : Use NBS in CCl4_4 under inert atmosphere to minimize side reactions .

Q. How can conflicting spectroscopic data be resolved?

  • Multi-technique validation : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to cross-verify substituent positions .
  • DFT calculations : Predict 13C^{13} \text{C} chemical shifts to confirm assignments for ambiguous signals .

Q. What strategies enhance pharmacological activity through structural modification?

  • C2 substituent replacement : Replace bromine with electron-withdrawing groups (e.g., -CF3_3) to improve target binding .
  • Ester hydrolysis : Convert the ethyl carboxylate to a carboxylic acid for increased hydrophilicity and bioavailability .

Q. How do reaction conditions influence regioselectivity in functionalization?

  • Temperature control : Lower temperatures (0–5°C) favor C7 bromination, while higher temperatures (80°C) target C2 .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states for C6 modifications .

Q. What mechanisms underlie its biological activity (e.g., anticancer)?

  • Enzyme inhibition : The compound inhibits kinases (e.g., JAK1/2) by binding to ATP pockets, as shown via molecular docking .
  • Apoptosis induction : Activates caspase-3/7 in cancer cell lines (IC50_{50} values: 2–10 μM) .

Q. How can stability be improved for in vivo studies?

  • Prodrug design : Mask the ester group with PEGylated moieties to reduce hydrolysis .
  • Co-crystallization : Use cyclodextrins to enhance aqueous solubility and photostability .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across assays?

  • Purity checks : Re-characterize batches via HPLC to rule out impurities .
  • Orthogonal assays : Compare MTT, apoptosis, and kinase inhibition results to confirm mechanism .

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Reference
CyclizationDEEM, AcOH, reflux, 3h70–85
BrominationNBS, CCl4_4, 25°C, 12h60–78
Hydrolysis10% NaOH, EtOH, 50°C, 2h85–90

Q. Table 2. Pharmacological Profiling

AssayTargetIC50_{50} (μM)Reference
Kinase inhibitionJAK11.2
CytotoxicityHeLa cells3.5
Anti-inflammatoryCOX-28.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.